![molecular formula C25H25Cl2NO5 B12299519 2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of dichlorophenyl, oxazole, and phenoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 2,4-dichlorophenol with propionic acid under alkaline conditions, using triethylamine or potassium carbonate as catalysts . The resulting ester is then subjected to further reactions to introduce the oxazole and phenoxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and optical brighteners.
Wirkmechanismus
The mechanism of action of 2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
3-(2,4-Dichlorophenyl)propionic acid: Another compound with dichlorophenyl groups, used in various chemical applications.
Uniqueness
2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid is unique due to its combination of dichlorophenyl, oxazole, and phenoxy groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C25H25Cl2NO5 |
|---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
2-[4-[3-[2-(2,4-dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25Cl2NO5/c1-14(2)22-20(28-23(32-22)18-10-7-16(26)13-19(18)27)11-12-21(29)15-5-8-17(9-6-15)33-25(3,4)24(30)31/h5-10,13-14H,11-12H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
AHKBZTVLVLACNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CCC(=O)C3=CC=C(C=C3)OC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
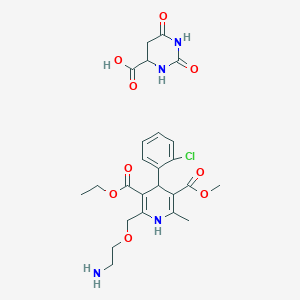
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
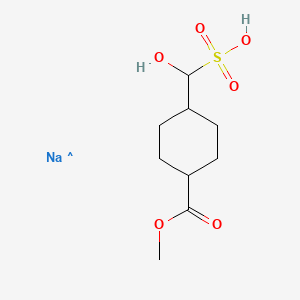
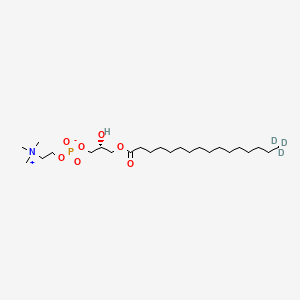
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

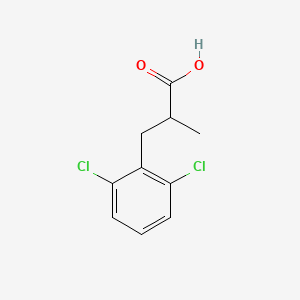
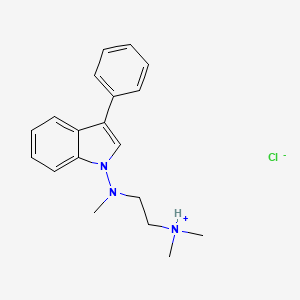
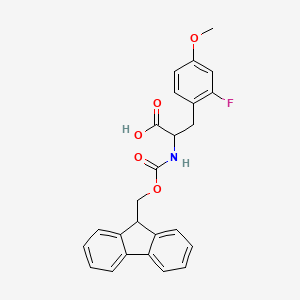
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
